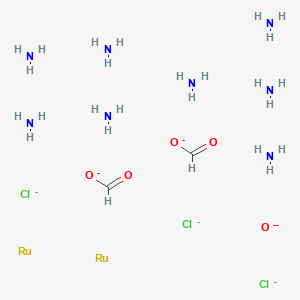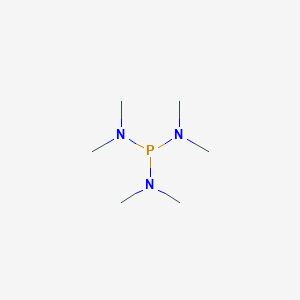
Obftar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obftar, also known as 2-(2-oxo-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)ethyl)benzoic acid, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Obftar is a synthetic molecule that was initially developed as a selective estrogen receptor modulator (SERM) and has since been investigated for its potential in treating various diseases.
Mechanism Of Action
The mechanism of action of Obftar is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Obftar has been shown to have several biochemical and physiological effects. It can modulate the activity of estrogen receptors, which can lead to changes in gene expression and cellular activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, Obftar has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Obftar in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Obftar has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using Obftar in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Obftar. One area of focus is the development of Obftar derivatives that have improved pharmacological properties. Another area of focus is the investigation of Obftar's potential in treating other diseases, such as osteoporosis and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Obftar and how it interacts with estrogen receptors and other cellular targets.
Synthesis Methods
Obftar can be synthesized using a multi-step process that involves the condensation of 4-(3-oxo-3,4-dihydroquinoxalin-Obftaryl)benzaldehyde with Obftarbromo-Obftar(4-(Obftarhydroxyethyl)phenyl)acetic acid, followed by subsequent reactions to form the final product.
Scientific Research Applications
Obftar has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Obftar has also been investigated for its potential use in treating Alzheimer's disease, osteoporosis, and cardiovascular diseases.
properties
CAS RN |
133399-54-9 |
|---|---|
Product Name |
Obftar |
Molecular Formula |
C2H26Cl3N8O5Ru2-7 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
InChI Key |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
synonyms |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)



